Tetrabutylammonium hydrogen sulfate
Overview
Description
Tetrabutylammonium hydrogen sulfate is a stable, hygroscopic, white solid with a melting point of 169–171 °C . It is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent, particularly as a mobile phase additive in high-performance liquid chromatography (HPLC) . This compound is also employed in a variety of organic transformations, including the synthesis of triarylpyridines, N-monosubstituted α-keto amides, and cyclic and acyclic β-disubstituted, α,β-unsaturated ketones .
Mechanism of Action
Target of Action
Tetrabutylammonium hydrogen sulfate is an ammonium salt . It serves as a solvent for the dissolution of ruthenium (II) complex . It also participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .
Mode of Action
this compound may be employed as a catalyst for the green synthesis of glycosyl 1,4-dihydropyridines . It can also serve as an ion-pairing agent in the determination of linear alkylbenzenesulfonates (LASs) and acidic herbicides .
Biochemical Pathways
It is known to facilitate the transfer of ions or molecules from one phase to another, making it an important ingredient in a variety of industrial processes .
Result of Action
It is known to cause severe skin burns and eye damage, is harmful if swallowed, causes serious eye damage, is harmful to aquatic life with long-lasting effects, causes skin irritation, and may cause respiratory irritation .
Action Environment
this compound is thermally stable up to 260 °C, followed by slow decomposition . This suggests that its action, efficacy, and stability can be influenced by environmental factors such as temperature. It’s also worth noting that the enthalpy of this compound melting is -48.4 J/g , and its conductivity changes in a wide range: from 10^-8 S/cm at 60 °C to 10^-2 S/cm in the melt .
Preparation Methods
Tetrabutylammonium hydrogen sulfate can be synthesized through several methods:
From Tetrabutylammonium Azide: This method involves treating tetrabutylammonium azide with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium.
From Tetrabutylammonium Thiocyanate: This method involves treating tetrabutylammonium thiocyanate with relatively concentrated sulfuric acid (70%) at 75 °C.
Chemical Reactions Analysis
Tetrabutylammonium hydrogen sulfate undergoes various types of chemical reactions:
N-Alkylation: It is used as an efficient catalyst in the N-alkylation reactions of benzanilides.
Cyclization: It catalyzes the cyclization of beta-amino acids to beta-lactams.
Conversion of Nitriles to Amides: It facilitates the conversion of nitriles to amides.
Dehydrohalogenation: It aids in the dehydrohalogenation of aryl 2-haloethyl ethers to give vinyl ethers.
Oxidation of Alcohols: It is used in the oxidation of alcohols.
Scientific Research Applications
Tetrabutylammonium hydrogen sulfate has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst and ion-pairing reagent in various organic transformations.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the preparation of alternating polyketones and propionic acid.
Comparison with Similar Compounds
Tetrabutylammonium hydrogen sulfate can be compared with other similar compounds such as:
Tetrabutylammonium Bisulfate: Similar in structure and function, used as a phase-transfer catalyst and ion-pairing reagent.
Tetrabutylammonium Hydroxide: Used as a strong base in organic chemistry, particularly under phase-transfer conditions.
Tetrabutylammonium Phosphate Monobasic: Used in various organic transformations and as a reagent in analytical chemistry.
This compound is unique due to its specific applications in high-performance liquid chromatography and its effectiveness in a wide range of organic transformations .
Properties
IUPAC Name |
hydrogen sulfate;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFJWMWCIHQNCP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4067690 | |
Record name | Tetrabutylammonium sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tetrabutylammonium hydrogen sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17921 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
32503-27-8 | |
Record name | Tetrabutylammonium hydrogen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32503-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabutylammonium sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetrabutylammonium bisulfate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU8DU7VEL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the molecular formula and weight of TBAHS?
A1: The molecular formula of TBAHS is C16H37NO4S, and its molecular weight is 339.53 g/mol.
Q2: Are there any spectroscopic data available for TBAHS?
A2: While the provided research papers don't present detailed spectroscopic data, they confirm the structure and purity of TBAHS using techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) [, ].
Q3: How does TBAHS function as a phase-transfer catalyst?
A3: TBAHS facilitates reactions between reagents located in different phases, typically between an aqueous phase and an organic phase. The lipophilic tetrabutylammonium cation pairs with anionic reactants, making them soluble in the organic phase, where the reaction can occur more readily [, ].
Q4: What are the advantages of using TBAHS as a catalyst?
A4: TBAHS offers several benefits, including:
- Enhanced reaction rates: It accelerates reactions by facilitating the interaction of reactants in different phases [, ].
- Milder reaction conditions: It often allows reactions to proceed under milder conditions, such as lower temperatures and pressures [, ].
- Increased selectivity: In some instances, TBAHS can improve reaction selectivity by favoring specific reaction pathways [].
- Simplified procedures: Its use can lead to simpler work-up procedures, as it eliminates the need for certain solvents or reagents [].
Q5: What types of reactions are catalyzed by TBAHS?
A5: TBAHS catalyzes a wide range of reactions, including:
- Synthesis of heterocycles: TBAHS is effective in the synthesis of various heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones and 1,8-dioxo-octahydroxanthenes [, ].
- Nucleophilic substitutions: It facilitates nucleophilic substitutions, such as the iodination of poly(vinyl chloride) [].
- Oxidation reactions: TBAHS can be employed in oxidation reactions, for example, the oxidation of diphenylmethane by oxygen gas [].
- Epoxidation reactions: It has also been utilized in the asymmetric epoxidation of olefins, using a D-fructose-derived ketone [].
- Synthesis of glycosyl phosphates: TBAHS has shown effectiveness in synthesizing glycosyl phosphates via phase transfer catalysis [].
Q6: How is TBAHS utilized in analytical chemistry?
A8: TBAHS finds applications in analytical techniques like high-performance liquid chromatography (HPLC), particularly in ion-pair chromatography. It acts as an ion-pairing reagent to enhance the separation of charged analytes, such as antibiotics, pesticides, and nucleotides, by modifying their retention behavior on reversed-phase columns [, , , , , , , , ].
Q7: What is the environmental impact of TBAHS?
A7: While the provided research papers do not directly address the environmental impact of TBAHS, it's crucial to consider its potential effects on aquatic life and ecosystems. Responsible handling, use, and disposal methods are essential to minimize any adverse environmental consequences.
Q8: Are there alternatives to TBAHS in its various applications?
A10: Yes, several alternatives to TBAHS exist, including other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and tetraoctylammonium bromide (TOAB), as well as crown ethers. The choice of an alternative depends on the specific application and desired properties [].
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